2-Methoxy-4-(2-methoxyethoxy)aniline

Catalog No.
S828628
CAS No.
736133-48-5
M.F
C10H15NO3
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-(2-methoxyethoxy)aniline

CAS Number

736133-48-5

Product Name

2-Methoxy-4-(2-methoxyethoxy)aniline

IUPAC Name

2-methoxy-4-(2-methoxyethoxy)aniline

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6,11H2,1-2H3

InChI Key

OTYJIWKKYJFGMJ-UHFFFAOYSA-N

SMILES

COCCOC1=CC(=C(C=C1)N)OC

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)OC

2-Methoxy-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of approximately 223.27 g/mol. This compound features a methoxy group and a methoxyethoxy group attached to an aniline structure, which contributes to its unique chemical properties. The presence of these functional groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and biological research.

  • Acute toxicity: Aniline can be toxic upon inhalation, ingestion, or skin contact [].
  • Skin and eye irritation: Aniline can irritate the skin and eyes [].
3-Methoxy-4-(2-methoxyethoxy)anilineDifferent positioning of functional groupsVariations in reactivity and applications4-(2-Methoxyethoxy)anilineSimilar but lacks additional methoxy groupDifferent solubility and reactivity characteristics

The uniqueness of 2-Methoxy-4-(2-methoxyethoxy)aniline lies in its dual functional groups that enhance both reactivity and stability, making it suitable for a wide range of scientific and industrial applications .

2-Methoxy-4-(2-methoxyethoxy)aniline exhibits notable biological activities, particularly as an intermediate in the synthesis of quinazolines, which have various pharmacological properties. Quinazolines are known for their roles in treating conditions such as cancer and inflammation. Additionally, the compound's ability to modulate enzyme activity makes it valuable in biochemical studies.

The synthesis of 2-Methoxy-4-(2-methoxyethoxy)aniline can be achieved through several methods:

  • Starting Material: The synthesis typically begins with an aniline derivative.
  • Nitration: Aniline can be nitrated to introduce a nitro group, which is then reduced to an amine.
  • Etherification: The introduction of methoxy and methoxyethoxy groups is accomplished through etherification reactions, often involving alkyl halides or alcohols under acidic conditions.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .

The applications of 2-Methoxy-4-(2-methoxyethoxy)aniline span various fields:

  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes and pigments.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, especially in oncology due to their role in quinazoline synthesis.
  • Material Science: The compound may find uses in developing specialty chemicals and polymers due to its unique properties.

Research indicates that 2-Methoxy-4-(2-methoxyethoxy)aniline interacts with specific enzymes and receptors, influencing various biological pathways. These interactions can lead to modulation of cellular activities, making it a subject of interest in pharmacological studies. Understanding these interactions is crucial for developing targeted therapies based on this compound.

The development of alkoxy-substituted aniline derivatives traces its origins to the mid-19th century, when aniline itself became a cornerstone of synthetic dye chemistry. The introduction of alkoxy groups (–OR) to the aniline scaffold emerged as a strategy to modulate electronic properties and solubility for industrial applications. Early work focused on simple methoxy derivatives like para-anisidine (4-methoxyaniline), which found use in azo dye synthesis.

The addition of polyether chains, such as 2-methoxyethoxy groups, represents a more recent innovation driven by pharmaceutical and materials science needs. For example, 4-(2-methoxyethoxy)aniline (CAS 33311-29-4) was first reported in the 1970s as a precursor for specialty polymers. The specific derivative 2-methoxy-4-(2-methoxyethoxy)aniline (CAS 736133-48-5) gained prominence in the early 2000s due to its utility in kinase inhibitor synthesis.

Table 1: Key milestones in alkoxy-aniline development

YearCompoundApplicationReference
1856para-AnisidineDye synthesis
19784-(2-Methoxyethoxy)anilinePolymer precursors
20032-Methoxy-4-(2-methoxyethoxy)anilinePharmaceutical intermediates

Significance in Organic Chemistry and Pharmaceutical Research

This compound’s dual alkoxy substitution enables unique electronic and steric properties:

  • Electronic modulation: The 2-methoxy group acts as an electron-donating substituent, while the 4-(2-methoxyethoxy) chain provides solubility in polar aprotic solvents.
  • Directed functionalization: The amine group facilitates regioselective reactions, such as Buchwald-Hartwig aminations, crucial for heterocyclic drug synthesis.

In pharmaceutical contexts, it serves as a key intermediate for:

  • Protein kinase inhibitors targeting cancer pathways
  • HSP90 chaperone inhibitors for oncology applications
  • Isoxazole derivatives with anti-inflammatory properties

Table 2: Pharmaceutical intermediates derived from 2-methoxy-4-(2-methoxyethoxy)aniline

Target CompoundTherapeutic AreaSynthetic RouteReference
4,5-DiarylisoxazolesOncologyCu-catalyzed C–H activation
QuinazolinonesAnticancer agentsCyclocondensation
Isoxazole Hsp90 inhibitorsDermatologyNucleophilic substitution

Terminology and Precursor Selection

Although every synthetic route ultimately requires an aniline nucleus bearing a free hydroxyl group in the para-position, two precursors dominate commercial practice:

  • 2-Methoxy-4-hydroxyaniline (also known as 2-methoxy-p-aminophenol)
  • 2-Methoxy-4-fluoronitrobenzene, which is reduced in situ after ether installation

Both substrates exhibit high chemoselectivity for substitution at the para-hydroxyl site, thereby minimizing ortho-ether formation [2].

Reactor Infrastructure

High-pressure stainless-steel stirred-tank reactors fitted with dip-pipes for caustic addition and external recirculation loops for slurry handling are standard for the pressure-mediated process [2]. Glass-lined batch kettles suffice for the cesium-promoted catalytic routes operating below 2 bar [3].

Synthesis and Manufacturing Processes

Traditional Alkylation Using 2-Chloroethyl Methyl Ether

This historical method adapts the pressure protocol patented for phenolic substrates to the aniline series.

ParameterTypical settingReference
Substrate2-Methoxy-4-hydroxyaniline (1.0 mol)31
Alkylating agent2-Chloroethyl methyl ether (6.0 mol, serves as solvent)31
BaseSodium carbonate (1.1 mol)31
Temperature150 °C31
Autogenous pressure5–7 bar31
Reaction time8–10 h31
Isolated yield78% after fractional vacuum distillation31

Process notes

  • A distinct two-phase slurry forms; vigorous agitation ensures mass transfer.
  • The ether reagent doubles as reaction medium, avoiding polar aprotic solvents.
  • Chloride salt by-product settles rapidly, simplifying hot filtration [2].

Novel Pressure-Mediated Protocols

Recent pilot work demonstrates that adding a catalytic amount of potassium iodide (0.1 mol %) accelerates chloride displacement, shortening cycle times to four hours without eroding selectivity [2]. Parallel micro-fluidic studies reveal first-order kinetics in phenoxide and zero-order dependence on excess ether after three molar equivalents, indicating saturation of the liquid phase [4].

Key improvements

  • Lower alkylating excess: 3.0 mol equivalents suffice at 170 °C.
  • Recycle loop: Over-head ether scrubbed from off-gas is condensed and returned, cutting raw-material loss to under 2%.
  • Energy integration: Heat released during neutralization of sodium carbonates with hydrochloric acid (generated in situ) pre-heats incoming feed, reducing steam demand by 14% [4].

Catalytic Approaches for Improved Yield and Purity

Cesium Carbonate–Copper(I) Iodide Coupling

An open-reaction-database experiment couples 2-chloro-4-fluoronitrobenzene with 2-methoxyethanol under cesium carbonate and catalytic copper(I) iodide to furnish the desired ether nitro-arene, which is subsequently reduced to the target aniline in one pot .

StepReagents (1.0 mol scale)ConditionsYield
EtherificationCopper(I) iodide (0.05 mol), cesium carbonate (1.5 mol), 2-methoxyethanol (3 mol)120 °C, 6 h, nitrogen86%
HydrogenationRaney nickel (0.05 mol), hydrogen (40 bar)60 °C, 3 h95% (based on nitro-arene)

Highlights

  • Cesium carbonate combines high basicity with low nucleophilicity, preserving sensitive nitro groups [5] [3].
  • Copper promotes Ullmann-type C–O bond construction without resorting to stoichiometric halide exchange.
  • Overall isolated yield after crystallization exceeds 81% .

High-Temperature Homogeneous Williamson Ether Synthesis

Above 300 °C, benzoate esters act as transient alkyl donors in a homogeneous sodium benzoate catalyst system [4]. Transferring the methodology to the aniline substrate affords quantitative conversion within fifteen minutes, albeit requiring specialized alloy reactors resistant to benzoic acid corrosion.

Phase-Transfer-Catalyzed Cesium Process

A 0.5 mol % loading of tris[2-(methoxyethoxy)ethyl]amine combined with cesium carbonate enables complete etherification at 100 °C under atmospheric pressure using isopropyl acetate as solvent, thereby eliminating pressurization hardware [3].

Purification Techniques and By-product Management

ImpurityOriginRemoval strategyEfficiency
Sodium chlorideAcid–base neutralizationHot pressure filtration through sintered-steel candles> 99% [2]
Unreacted precursorIncomplete conversionDilution with toluene followed by alkaline aqueous extractionResidual < 0.3% w/w [2]
Anisidine homologsO-alkylation at unintended positionsRecycle to front-end phenolate tank; undergo second pass70% re-conversion
Copper tracesCatalyst leachingDiethylene-triamine resin scavenging, 2 bed-volumes< 2 ppm

Distillation parameters

  • Crude ether is concentrated under 15 mbar to remove low-boiling chloroethyl methyl ether.
  • Product distils at 155 °C (0.8 mbar) as a colorless oil that crystallizes on cooling.
  • Typical final purity reaches 99.3% by gas chromatography [2].

Waste valorization

  • Spent copper catalysts are washed, dried, and re-oxidized with hydrogen peroxide, recovering up to 92% of the copper(I) iodide .
  • Sodium chloride cake neutralized with acetic acid yields brine suitable for chlor-alkali electrolysis feedstock, closing the salt loop.

Comparative Evaluation of Route Metrics

RouteYieldE-factor (kg waste / kg product)Capital intensityComment
Pressure chloroether78% [2]3.8ModerateMature, robust
Potassium-iodide accelerated86% [2]2.9ModerateFaster cycles
Cesium–copper catalytic81% 2.2LowAmbient pressure
High-temperature homogeneous92% [4]2.0HighSpecialized metallurgy
Phase-transfer cesium75% [3]2.6LowSolvent intensive

XLogP3

1.1

Wikipedia

2-Methoxy-4-(2-methoxyethoxy)aniline

Dates

Last modified: 08-16-2023

Explore Compound Types